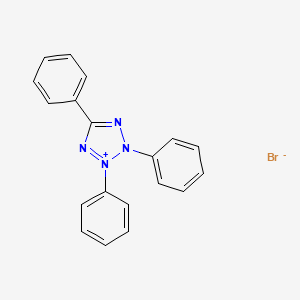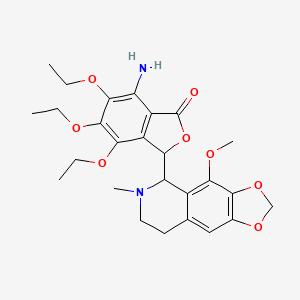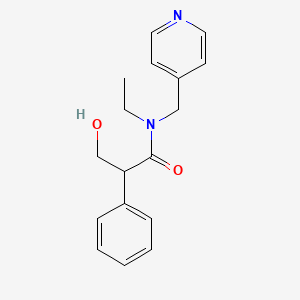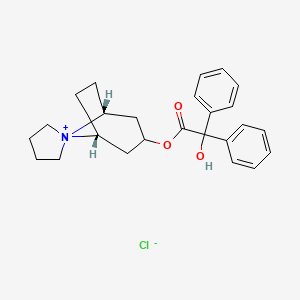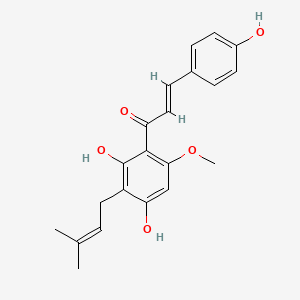
Xanthohumol
Descripción general
Descripción
Xantohumol es un flavonoide prenilado derivado de las flores femeninas de la planta del lúpulo (Humulus lupulus L.), que pertenece a la familia Cannabaceae . Este compuesto es conocido por su sabor amargo y es un miembro de la subclase de las chalconas de los flavonoides . Xantohumol ha despertado un interés significativo debido a sus posibles actividades farmacológicas, que incluyen propiedades antiinflamatorias, anticancerígenas, antioxidantes y antidiabéticas .
Mecanismo De Acción
Xantohumol ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe las reacciones oxidativas y regula la apoptosis, lo que contribuye a sus actividades antiinflamatorias y anticancerígenas . El compuesto también modula la actividad de las quinasas, lo que afecta las vías metabólicas relacionadas con las afecciones crónicas . Además, se ha demostrado que el xantohumol inhibe la activación metabólica de ciertos carcinógenos por enzimas del citocromo P450 humano .
Análisis Bioquímico
Biochemical Properties
Xanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .
Cellular Effects
This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Animal studies of this compound have revealed its diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Xantohumol se puede sintetizar mediante varias reacciones químicas. Un método implica la inserción de un grupo prenilo en el anillo arilo a través de una transposición de Claisen para, después de una reacción de Mitsunobu, establecer el precursor clave del éter prenilo . Otro enfoque implica el uso de una sintasa de poliquétidos de tipo III y enzimas modificantes subsecuentes para biosintetizar xantohumol en los tricomas glandulares de los conos de lúpulo .
Métodos de producción industrial: La producción industrial de xantohumol se basa principalmente en la extracción del lúpulo. El compuesto está presente en altos niveles en los tricomas glandulares de la planta del lúpulo . Durante el proceso de elaboración de cerveza, el xantohumol y otros flavonoides prenilados a menudo se pierden al convertirse en las flavanonas correspondientes . Diferentes variedades de lúpulo y cervezas contienen cantidades variables de xantohumol .
Análisis De Reacciones Químicas
Tipos de reacciones: Xantohumol experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Se sabe que inhibe las reacciones oxidativas y regula la apoptosis, lo que contribuye a sus efectos farmacológicos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de xantohumol incluyen pirofosfato de dimetilalilo, ácido sulfúrico y soluciones alcalinas fuertes . El compuesto se puede cristalizar en condiciones como 50% de alcohol, 50% de acetona, ácido acético, cloroformo, benceno y tolueno .
Productos principales: Los productos principales formados a partir de las reacciones que involucran xantohumol incluyen varios flavonoides prenilados y sus derivados . Estos productos exhiben actividades biológicas mejoradas debido al aumento de la lipofilia conferida por la prenilación .
Aplicaciones Científicas De Investigación
Química: En química, el xantohumol se utiliza como precursor para la síntesis de otros compuestos bioactivos . Su estructura y reactividad únicas lo convierten en un compuesto valioso para la investigación química.
Biología: En la investigación biológica, se ha demostrado que el xantohumol exhibe actividades antiinflamatorias, anticancerígenas y antioxidantes . Se ha utilizado en estudios para comprender sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: Xantohumol ha demostrado potencial en el tratamiento de diversas enfermedades, incluyendo el cáncer, la diabetes y las afecciones inflamatorias . Los ensayos clínicos han demostrado su eficacia y seguridad en humanos .
Industria: En la industria alimentaria y de bebidas, el xantohumol se utiliza como aditivo natural debido a su sabor amargo y sus posibles beneficios para la salud . También se está explorando su uso en suplementos dietéticos y alimentos funcionales .
Comparación Con Compuestos Similares
Xantohumol es único entre los flavonoides prenilados debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:
Isoxantohumol: Un isómero de xantohumol con masa molecular casi idéntica y espectros de espectrometría de masas en tándem.
8-Prenilnaringenina: Otro flavonoide prenilado que se encuentra en el lúpulo, conocido por su actividad estrogénica.
6-Prenilnaringenina: Un compuesto relacionado con actividades biológicas similares.
Propiedades
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


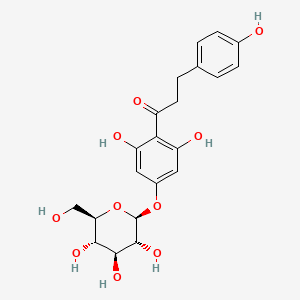
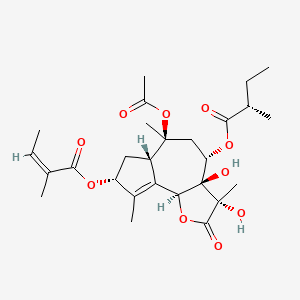

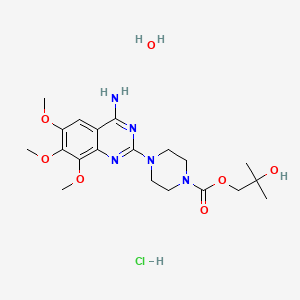
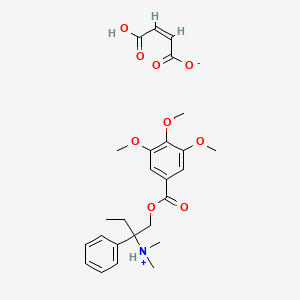
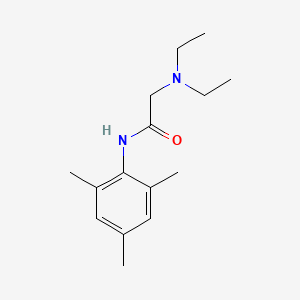
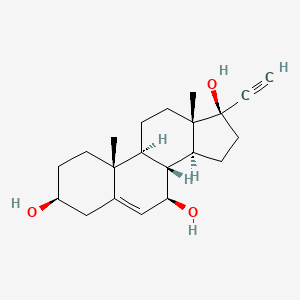
![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)


